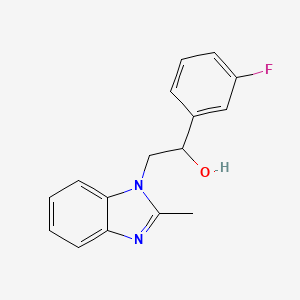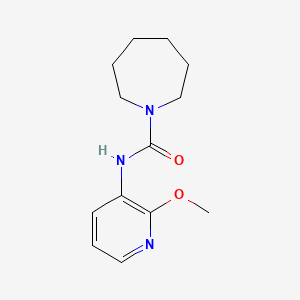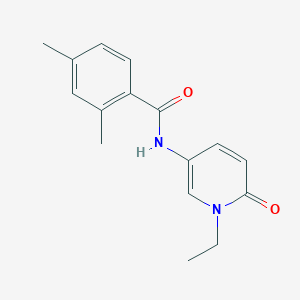
N-(2-methoxypyridin-3-yl)-3-methylpiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxypyridin-3-yl)-3-methylpiperidine-1-carboxamide, also known as MP-10, is a compound that has gained attention in the scientific community for its potential therapeutic applications. MP-10 is a piperidine derivative that has been shown to have promising effects in various areas of research, including neuroscience and pain management. In
Wirkmechanismus
The exact mechanism of action of N-(2-methoxypyridin-3-yl)-3-methylpiperidine-1-carboxamide is not fully understood, but it is believed to act as a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is involved in reward-related behavior and has been implicated in drug addiction. By blocking this receptor, N-(2-methoxypyridin-3-yl)-3-methylpiperidine-1-carboxamide may reduce drug-seeking behavior and the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects:
N-(2-methoxypyridin-3-yl)-3-methylpiperidine-1-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on the dopamine D3 receptor, it has also been shown to modulate the activity of other neurotransmitter systems, including the serotonin and norepinephrine systems. It has also been shown to have anti-inflammatory effects, suggesting that it may have potential as a treatment for inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-methoxypyridin-3-yl)-3-methylpiperidine-1-carboxamide for lab experiments is its selectivity for the dopamine D3 receptor, which allows researchers to study the role of this receptor in various physiological processes. However, one limitation of N-(2-methoxypyridin-3-yl)-3-methylpiperidine-1-carboxamide is its relatively low potency, which may require higher doses to achieve the desired effects.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(2-methoxypyridin-3-yl)-3-methylpiperidine-1-carboxamide. One area of interest is its potential as a treatment for drug addiction. Further studies are needed to determine its efficacy in humans and to identify any potential side effects. Another area of interest is its potential as a pain medication. Studies are needed to determine its effectiveness in humans and to compare its efficacy to currently available pain medications. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2-methoxypyridin-3-yl)-3-methylpiperidine-1-carboxamide and to identify any other potential therapeutic applications.
Synthesemethoden
The synthesis of N-(2-methoxypyridin-3-yl)-3-methylpiperidine-1-carboxamide involves the reaction of 3-methylpiperidine-1-carboxylic acid with 2-methoxypyridine-3-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain N-(2-methoxypyridin-3-yl)-3-methylpiperidine-1-carboxamide in its pure form.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxypyridin-3-yl)-3-methylpiperidine-1-carboxamide has been studied extensively in the field of neuroscience, particularly in the area of drug addiction. Studies have shown that N-(2-methoxypyridin-3-yl)-3-methylpiperidine-1-carboxamide can reduce drug-seeking behavior in rats trained to self-administer cocaine and methamphetamine. It has also been shown to reduce the rewarding effects of cocaine, suggesting that it may have potential as a treatment for drug addiction.
N-(2-methoxypyridin-3-yl)-3-methylpiperidine-1-carboxamide has also been studied for its potential as a pain medication. It has been shown to have analgesic effects in animal models of neuropathic pain, and may have advantages over currently available pain medications due to its lack of addictive potential.
Eigenschaften
IUPAC Name |
N-(2-methoxypyridin-3-yl)-3-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-10-5-4-8-16(9-10)13(17)15-11-6-3-7-14-12(11)18-2/h3,6-7,10H,4-5,8-9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOGDIFALJLRIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)NC2=C(N=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-bromothiophen-2-yl)methyl]-4-fluoro-N-methylbenzamide](/img/structure/B7527478.png)


![1-[3-(1,3-Benzoxazol-2-yloxy)phenyl]ethanone](/img/structure/B7527497.png)
![N-[(4-bromothiophen-2-yl)methyl]-2-methoxy-N-methylbenzamide](/img/structure/B7527502.png)

![3-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]propanenitrile](/img/structure/B7527531.png)
![1-[(5-Chloro-1-methylbenzimidazol-2-yl)methyl]piperidin-4-ol](/img/structure/B7527537.png)
![3-[(3-Fluorophenyl)methyl]-1-phenylimidazolidine-2,4-dione](/img/structure/B7527543.png)
![N-[[1-(7-fluoro-2,3-dimethylquinoxaline-5-carbonyl)piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7527551.png)
![1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6-methyl-3,4-dihydro-2H-quinoline](/img/structure/B7527566.png)

![N-[1-[4-fluoro-3-(2-oxopyrrolidin-1-yl)anilino]-1-oxopropan-2-yl]cyclopentanecarboxamide](/img/structure/B7527582.png)
![3-[2-(2-Methoxyphenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7527594.png)